molecular formula C8H6N2O2 B15345060 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine CAS No. 505082-34-8

1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine

Cat. No.: B15345060
CAS No.: 505082-34-8
M. Wt: 162.15 g/mol
InChI Key: SYMAFDRQVPJWDH-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is a heterocyclic compound that features a fused ring system combining dioxole, pyrrole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with acyl(bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization . Another method involves the use of triethylamine as a catalyst in a one-pot three-component reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine is unique due to its specific ring fusion and the presence of the dioxole moiety, which can impart distinct electronic and steric properties, making it a valuable scaffold in drug discovery and material science.

Properties

CAS No.

505082-34-8

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

3,5-dioxa-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene

InChI

InChI=1S/C8H6N2O2/c1-2-7-9-4-6-8(10(7)3-1)12-5-11-6/h1-4H,5H2

InChI Key

SYMAFDRQVPJWDH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N3C=CC=C3N=C2

Origin of Product

United States

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